3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound featuring a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps. One common approach starts with the reaction of 2,6-dimethylbenzaldehyde with 3,4,5-trimethoxyphenylacetic acid to form an intermediate. This intermediate undergoes further reactions, including cyclization and nitrile formation, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Various substitution reactions can occur, particularly at the phenyl and pyrido rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with various molecular targets. For instance, it may inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . The compound’s trimethoxyphenyl group is crucial for its binding affinity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and has a similar trimethoxyphenyl group.
Trimetrexate: A dihydrofolate reductase inhibitor with therapeutic applications.
Uniqueness
What sets 3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile apart is its unique combination of functional groups and its potential for multi-target activity. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C25H27N3O4S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C25H27N3O4S/c1-15-7-6-8-16(2)23(15)27-13-28-22(29)11-18(19(12-26)25(28)33-14-27)17-9-20(30-3)24(32-5)21(10-17)31-4/h6-10,18H,11,13-14H2,1-5H3 |
InChI Key |
FQUCHPZZLJCZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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